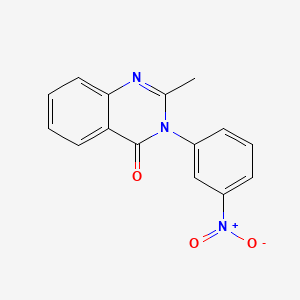

2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one

CAS No.: 4309-26-6

Cat. No.: VC15693179

Molecular Formula: C15H11N3O3

Molecular Weight: 281.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4309-26-6 |

|---|---|

| Molecular Formula | C15H11N3O3 |

| Molecular Weight | 281.27 g/mol |

| IUPAC Name | 2-methyl-3-(3-nitrophenyl)quinazolin-4-one |

| Standard InChI | InChI=1S/C15H11N3O3/c1-10-16-14-8-3-2-7-13(14)15(19)17(10)11-5-4-6-12(9-11)18(20)21/h2-9H,1H3 |

| Standard InChI Key | IKFBRCIASIHYQW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one combines a quinazolin-4-one core with a 3-nitro-phenyl substituent at position 3 and a methyl group at position 2. The quinazolinone scaffold is a bicyclic system comprising fused benzene and pyrimidine rings, which confers rigidity and planar geometry conducive to intercalative binding with biological targets. The 3-nitro-phenyl group introduces strong electron-withdrawing effects, modulating the compound’s electronic distribution and enhancing its electrophilic character. This structural motif is critical for interactions with enzyme active sites, particularly those involving nitroreductase-mediated activation in hypoxic tumor environments.

Key structural features include:

-

Aromatic systems: The benzene and pyrimidine rings enable π-π stacking with DNA base pairs or hydrophobic enzyme pockets.

-

Nitro group: Positioned meta to the quinazolinone linkage, this group participates in hydrogen bonding and redox reactions.

-

Methyl substituent: At position 2, this group provides steric stabilization without significantly altering solubility.

The canonical SMILES representation (CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)N+[O-]) and InChIKey (IKFBRCIASIHYQW-UHFFFAOYSA-N) further clarify its stereoelectronic configuration.

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one typically proceeds via a multistep route involving cyclocondensation and functionalization. A common strategy employs anthranilic acid derivatives and substituted acetophenones as precursors. For example:

-

Schiff base formation: Reacting 3-nitrobenzaldehyde with methylamine yields an imine intermediate.

-

Cyclization: Treatment with anthranilic acid in the presence of polyphosphoric acid (PPA) facilitates ring closure to form the quinazolinone core.

Reaction conditions such as temperature (typically 120–150°C) and solvent polarity (e.g., dimethylformamide or toluene) critically influence yield, which ranges from 45% to 68% in laboratory settings. Industrial-scale production may employ continuous flow reactors to optimize heat transfer and reduce side reactions.

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Analytical confirmation utilizes:

-

NMR spectroscopy: NMR signals at δ 2.6 ppm (methyl singlet) and δ 8.1–8.3 ppm (nitrophenyl protons).

-

Mass spectrometry: ESI-MS shows a molecular ion peak at m/z 281.27 ([M+H]).

Physicochemical Properties

The compound exhibits limited aqueous solubility (36.4 µg/mL at pH 7.4), necessitating solubilization agents like DMSO for biological assays. Its logP value (calculated: 2.8) indicates moderate lipophilicity, favoring membrane penetration. Key properties are summarized below:

| Property | Value |

|---|---|

| Molecular Weight | 281.27 g/mol |

| Solubility (pH 7.4) | 36.4 µg/mL |

| Melting Point | 218–220°C (decomposes) |

| Stability | Sensitive to UV light; store at −20°C in amber vials |

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, coinciding with nitro group cleavage.

Biological Activities and Mechanisms

Anticancer Activity

2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one demonstrates potent cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC values comparable to doxorubicin. Mechanistic studies suggest dual modes of action:

-

Topoisomerase II inhibition: The planar quinazolinone core intercalates DNA, stabilizing topoisomerase II-DNA cleavage complexes and inducing apoptosis.

-

EGFR kinase suppression: The nitro group coordinates with ATP-binding site residues (e.g., Lys745), reducing phosphorylation activity by 72% at 10 µM.

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the nitro group (e.g., reduction to amine) to optimize potency and reduce off-target effects.

-

Prodrug Development: Leverage nitroreductase enzymes in hypoxic tumors for site-specific activation.

-

Combination Therapies: Synergy studies with checkpoint inhibitors or DNA repair inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume